Cas no 1011476-46-2 (6-(3-methylbutyl)pyridine-3-carboxylic acid)
6-(3-methylbutyl)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-(3-methyl-butyl)-nicotinic acid
- PREAIZHTONUPKH-UHFFFAOYSA-N
- 6-(3-methylbutyl)pyridine-3-carboxylic acid
-
- Inchi: 1S/C11H15NO2/c1-8(2)3-5-10-6-4-9(7-12-10)11(13)14/h4,6-8H,3,5H2,1-2H3,(H,13,14)
- InChI Key: PREAIZHTONUPKH-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C(C=C1)CCC(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 192
- Topological Polar Surface Area: 50.2
6-(3-methylbutyl)pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1628087-50mg |
6-(3-methylbutyl)pyridine-3-carboxylic acid |
1011476-46-2 | 50mg |
$827.0 | 2023-09-22 | ||
| Enamine | EN300-1628087-100mg |
6-(3-methylbutyl)pyridine-3-carboxylic acid |
1011476-46-2 | 100mg |
$867.0 | 2023-09-22 | ||
| Enamine | EN300-1628087-250mg |
6-(3-methylbutyl)pyridine-3-carboxylic acid |
1011476-46-2 | 250mg |
$906.0 | 2023-09-22 | ||
| Enamine | EN300-1628087-500mg |
6-(3-methylbutyl)pyridine-3-carboxylic acid |
1011476-46-2 | 500mg |
$946.0 | 2023-09-22 | ||
| Enamine | EN300-1628087-1000mg |
6-(3-methylbutyl)pyridine-3-carboxylic acid |
1011476-46-2 | 1000mg |
$986.0 | 2023-09-22 | ||
| Enamine | EN300-1628087-2500mg |
6-(3-methylbutyl)pyridine-3-carboxylic acid |
1011476-46-2 | 2500mg |
$1931.0 | 2023-09-22 | ||
| Enamine | EN300-1628087-5000mg |
6-(3-methylbutyl)pyridine-3-carboxylic acid |
1011476-46-2 | 5000mg |
$2858.0 | 2023-09-22 | ||
| Enamine | EN300-1628087-10000mg |
6-(3-methylbutyl)pyridine-3-carboxylic acid |
1011476-46-2 | 10000mg |
$4236.0 | 2023-09-22 | ||
| Enamine | EN300-1628087-0.05g |
6-(3-methylbutyl)pyridine-3-carboxylic acid |
1011476-46-2 | 0.05g |
$719.0 | 2023-06-04 | ||
| Enamine | EN300-1628087-0.1g |
6-(3-methylbutyl)pyridine-3-carboxylic acid |
1011476-46-2 | 0.1g |
$755.0 | 2023-06-04 |
6-(3-methylbutyl)pyridine-3-carboxylic acid Related Literature
-
1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 6-(3-methylbutyl)pyridine-3-carboxylic acid
6-(3-methylbutyl)pyridine-3-carboxylic acid (CAS 1011476-46-2): Properties, Applications, and Market Insights
6-(3-methylbutyl)pyridine-3-carboxylic acid (CAS 1011476-46-2) is a specialized organic compound with a growing presence in pharmaceutical and agrochemical research. This pyridine derivative features a unique molecular structure combining a carboxylic acid functional group with a 3-methylbutyl side chain, making it valuable for various synthetic applications. Recent interest in this compound has surged due to its potential as a building block in drug discovery and material science.
The compound's molecular formula is C11H15NO2, with a molecular weight of 193.24 g/mol. Its structural features include a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a branched isoamyl (3-methylbutyl) chain. This combination creates interesting electronic properties that researchers are exploring for bioactive molecule development. The compound typically appears as a white to off-white crystalline powder with good solubility in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).
In pharmaceutical applications, 6-(3-methylbutyl)pyridine-3-carboxylic acid serves as a versatile intermediate for synthesizing more complex molecules. Its structure makes it particularly useful for creating nicotinic acid derivatives, which have shown promise in neurological research. Recent studies (2022-2023) have investigated its potential as a precursor for neuroprotective agents, aligning with current research trends in neurodegenerative diseases. The compound's hydrogen bonding capacity and metal coordination properties also make it interesting for developing new coordination polymers and catalytic systems.
The agrochemical industry has shown increasing interest in pyridine-3-carboxylic acid derivatives like CAS 1011476-46-2 for developing novel plant growth regulators and eco-friendly pesticides. The branched alkyl chain contributes to improved lipid solubility, potentially enhancing bioavailability in agricultural applications. Researchers are particularly examining its use in sustainable agriculture formulations, responding to the global demand for environmentally benign crop protection solutions.
From a synthetic chemistry perspective, 6-(3-methylbutyl)pyridine-3-carboxylic acid offers several advantages. The compound's regioselective functionalization potential allows for diverse modifications at multiple positions on the pyridine ring. Recent methodological advances (2023) have demonstrated efficient C-H activation strategies for further derivatization, making it attractive for library synthesis in medicinal chemistry. Its stability under various reaction conditions also contributes to its utility as a versatile scaffold.
Market analysis indicates steady growth in demand for specialty pyridine derivatives like 1011476-46-2, particularly from the contract research organization (CRO) sector. The compound's current price range reflects its status as a research-grade chemical, with bulk quantities becoming more available as applications expand. Suppliers are noting increased inquiries from biotech startups and academic research groups, especially those working on small molecule therapeutics and functional materials.
Quality specifications for 6-(3-methylbutyl)pyridine-3-carboxylic acid typically require ≥95% purity (HPLC), with strict controls on residual solvents and heavy metals. Analytical characterization commonly includes 1H NMR, 13C NMR, mass spectrometry, and HPLC-UV analysis. Storage recommendations generally suggest keeping the compound in a cool, dry place (2-8°C) under inert atmosphere for long-term stability.
Recent patent literature (2021-2023) reveals growing intellectual property activity surrounding pyridine-3-carboxylic acid derivatives, with several applications mentioning CAS 1011476-46-2 as a key intermediate. These patents cover diverse areas including kinase inhibitors, ion channel modulators, and photovoltaic materials, indicating the compound's cross-disciplinary potential. The rise in patent filings correlates with increased research funding for heterocyclic chemistry in both academic and industrial settings.
Environmental and safety assessments of 6-(3-methylbutyl)pyridine-3-carboxylic acid suggest it has a favorable profile compared to many aromatic compounds. While comprehensive toxicological data remains limited for this specific derivative, structural analogs demonstrate relatively low ecotoxicity and good biodegradability potential. These characteristics align well with current trends toward green chemistry principles in chemical development.
Future research directions for CAS 1011476-46-2 are likely to explore its potential in catalysis and material science applications. Preliminary studies suggest possible utility in ligand design for transition metal catalysts and as a component in organic electronic materials. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly interesting for developing supramolecular assemblies with tailored properties.
For researchers working with 6-(3-methylbutyl)pyridine-3-carboxylic acid, proper handling includes standard laboratory precautions—wearing appropriate personal protective equipment and working in a well-ventilated area. While not classified as highly hazardous, the compound should be treated with respect as with all laboratory chemicals. Material Safety Data Sheets (MSDS) provide specific handling guidelines from manufacturers.
The synthesis of 1011476-46-2 typically involves regioselective alkylation of appropriate pyridine precursors followed by oxidation to introduce the carboxylic acid functionality. Recent process optimization efforts have focused on improving atom economy and reducing organic solvent usage, reflecting broader industry trends toward sustainable synthesis. Alternative routes using transition metal catalysis have shown promise for scalable production.
Analytical challenges associated with 6-(3-methylbutyl)pyridine-3-carboxylic acid include its tendency to form intermolecular hydrogen bonds in solution, which can complicate NMR interpretation. Advanced techniques like 2D NMR and high-resolution mass spectrometry are often employed for complete characterization. The compound's UV absorption properties make it particularly suitable for HPLC analysis with photodiode array detection.
In formulation development, the acid-base properties of pyridine-3-carboxylic acid derivatives like 1011476-46-2 require careful consideration. The compound exists in equilibrium between neutral and zwitterionic forms depending on pH, influencing its solubility profile and formulation stability. These characteristics are particularly relevant for pharmaceutical applications where bioavailability optimization is crucial.
The global market for specialty heterocyclic compounds including 6-(3-methylbutyl)pyridine-3-carboxylic acid is projected to grow at a compound annual growth rate (CAGR) of 5-7% through 2028. This growth is driven by expanding applications in drug discovery, agrochemicals, and advanced materials. Regional analysis shows particularly strong demand growth in Asia-Pacific research centers, reflecting broader shifts in chemical innovation geography.
1011476-46-2 (6-(3-methylbutyl)pyridine-3-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)